molecular formula C9H10ClIO B14769836 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene

1-Chloro-5-ethoxy-2-iodo-4-methylbenzene

Cat. No.: B14769836
M. Wt: 296.53 g/mol
InChI Key: BFGZSIKEZASPAJ-UHFFFAOYSA-N
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Description

1-Chloro-5-ethoxy-2-iodo-4-methylbenzene is an organic compound with the molecular formula C9H10ClIO It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, iodine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. The synthesis typically begins with the chlorination of a suitable benzene derivative, followed by ethoxylation, iodination, and methylation. Each step requires specific reagents and conditions to ensure the correct substitution pattern is achieved.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The ethoxy and methyl groups can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The iodine atom can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

  • Substituted benzene derivatives with various functional groups.
  • Oxidized products such as aldehydes and acids.
  • Reduced products such as alcohols.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

1-Chloro-5-ethoxy-2-iodo-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The ethoxy and methyl groups can be oxidized or reduced, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

1-Chloro-5-ethoxy-2-iodo-4-methylbenzene can be compared with other similar compounds, such as:

    1-Chloro-4-ethoxy-5-iodo-2-methylbenzene: Differing in the position of the substituents, which can affect its reactivity and applications.

    1-Chloro-2-iodo-5-methoxy-4-methylbenzene:

    1-Chloro-5-ethoxy-4-iodo-2-methylbenzene: Another positional isomer with distinct reactivity and applications.

Properties

Molecular Formula

C9H10ClIO

Molecular Weight

296.53 g/mol

IUPAC Name

1-chloro-5-ethoxy-2-iodo-4-methylbenzene

InChI

InChI=1S/C9H10ClIO/c1-3-12-9-5-7(10)8(11)4-6(9)2/h4-5H,3H2,1-2H3

InChI Key

BFGZSIKEZASPAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)I)Cl

Origin of Product

United States

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